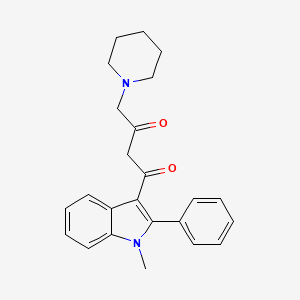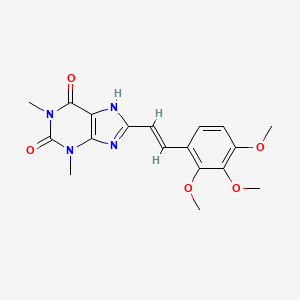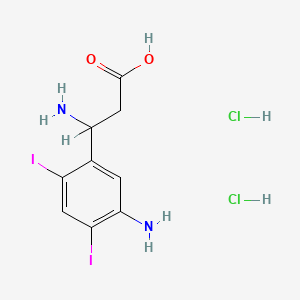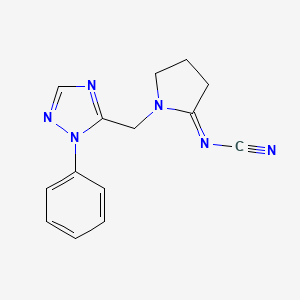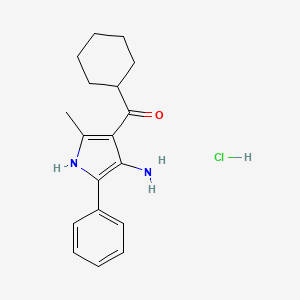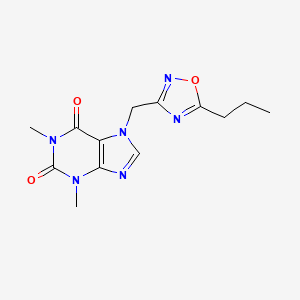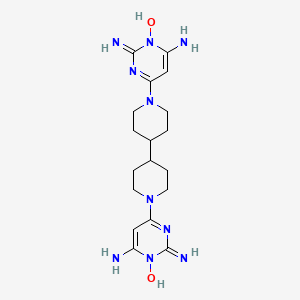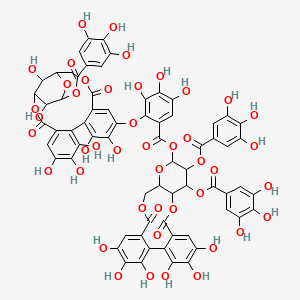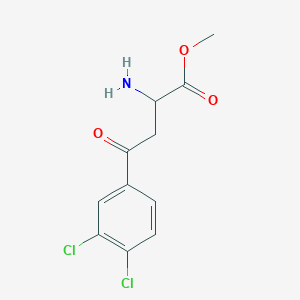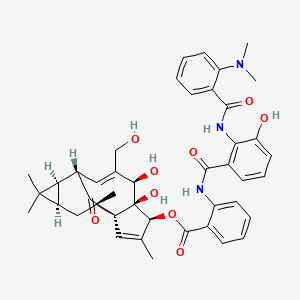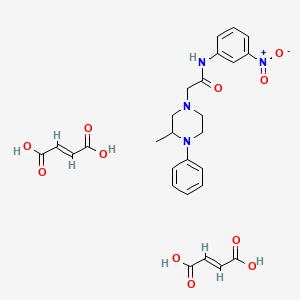
(E)-but-2-enedioic acid;2-(3-methyl-4-phenylpiperazin-1-yl)-N-(3-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-but-2-enedioic acid;2-(3-methyl-4-phenylpiperazin-1-yl)-N-(3-nitrophenyl)acetamide is a complex organic compound that combines multiple functional groups, including an enedioic acid, a piperazine ring, and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;2-(3-methyl-4-phenylpiperazin-1-yl)-N-(3-nitrophenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the piperazine derivative, followed by the introduction of the nitrophenyl group and the enedioic acid moiety. Common synthetic routes include:
Nucleophilic Substitution: The piperazine ring can be synthesized through nucleophilic substitution reactions involving appropriate amines and halogenated compounds.
Esterification and Hydrolysis: The enedioic acid moiety can be introduced through esterification followed by hydrolysis under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(E)-but-2-enedioic acid;2-(3-methyl-4-phenylpiperazin-1-yl)-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated compounds, nucleophiles, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(E)-but-2-enedioic acid;2-(3-methyl-4-phenylpiperazin-1-yl)-N-(3-nitrophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structural features may make it suitable for use in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of (E)-but-2-enedioic acid;2-(3-methyl-4-phenylpiperazin-1-yl)-N-(3-nitrophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring and nitrophenyl group may play crucial roles in binding to these targets, leading to specific biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
(E)-but-2-enedioic acid derivatives: Compounds with similar enedioic acid moieties.
Piperazine derivatives: Compounds containing the piperazine ring, such as 1-(3-chlorophenyl)piperazine.
Nitrophenyl derivatives: Compounds with nitrophenyl groups, such as 3-nitroaniline.
Uniqueness
(E)-but-2-enedioic acid;2-(3-methyl-4-phenylpiperazin-1-yl)-N-(3-nitrophenyl)acetamide is unique due to its combination of functional groups, which may confer specific chemical and biological properties not found in other similar compounds
Propiedades
Número CAS |
118989-84-7 |
|---|---|
Fórmula molecular |
C27H30N4O11 |
Peso molecular |
586.5 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;2-(3-methyl-4-phenylpiperazin-1-yl)-N-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C19H22N4O3.2C4H4O4/c1-15-13-21(10-11-22(15)17-7-3-2-4-8-17)14-19(24)20-16-6-5-9-18(12-16)23(25)26;2*5-3(6)1-2-4(7)8/h2-9,12,15H,10-11,13-14H2,1H3,(H,20,24);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
Clave InChI |
PQDJJSMBBZSAOI-LVEZLNDCSA-N |
SMILES isomérico |
CC1N(CCN(C1)CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CC1CN(CCN1C2=CC=CC=C2)CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-].C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3-[4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol](/img/structure/B12770760.png)

